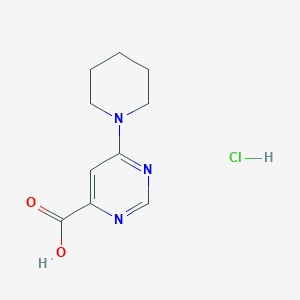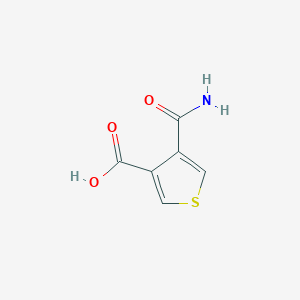![molecular formula C14H17N3O3 B1382565 Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1445950-75-3](/img/structure/B1382565.png)
Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Vue d'ensemble
Description
The compound contains a pyrrole ring, which is a type of aromatic heterocycle . Pyrrole rings are common in many natural products and pharmaceuticals . The benzyl group attached to the pyrrole ring could potentially increase the lipophilicity of the compound, which may affect its biological activity.
Molecular Structure Analysis
The pyrrole ring in the compound is aromatic, meaning it has a cyclic, planar structure with a ring of resonance bonds . This gives it stability. The benzyl group is a common functional group consisting of a phenyl ring attached to a CH2 group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrole ring and the benzyl group. Pyrrole rings can undergo electrophilic substitution reactions . The benzyl group can also participate in various reactions, such as oxidation and reduction.Applications De Recherche Scientifique
I conducted a search but found no direct information on the specific compound “Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate”. However, based on related compounds and their applications, we can infer potential scientific research applications for this compound. Below are the inferred applications with detailed sections for each field:
Bioactivity Screening
Compounds similar to the one you’re interested in have been used in bioactivity screening to evaluate their potential as therapeutic agents. They are often tested for interactions with biological targets through methods like molecular docking .
Cytotoxicity Testing
These compounds may also be evaluated for cytotoxic effects against various cell lines, such as HeLa cells, to determine their suitability for cancer treatment or toxicity levels .
Antioxidant Activity
Another possible application is assessing antioxidant properties. This is important in understanding how these compounds can neutralize free radicals, which are implicated in aging and various diseases .
Antimicrobial Activities
The structural similarity suggests that this compound might be useful in developing new antimicrobial agents, especially given the rise of multidrug-resistant bacterial strains .
Synthesis of Derivatives
The compound could serve as a precursor for synthesizing a range of derivatives with varied biological activities, utilizing different chemical reactions such as Michael addition or cycloaddition .
Drug Design
Inferred from the synthesis and characterization of related compounds, this chemical could play a role in the design of novel drugs with specific targeting mechanisms .
Orientations Futures
Propriétés
IUPAC Name |
benzyl 3a-amino-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-14-6-7-17(11(14)8-12(18)16-14)13(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPDWHJYURETBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1(NC(=O)C2)N)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



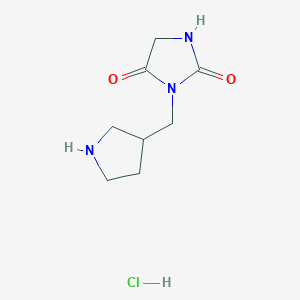

![6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide](/img/structure/B1382486.png)
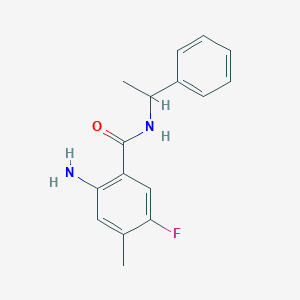
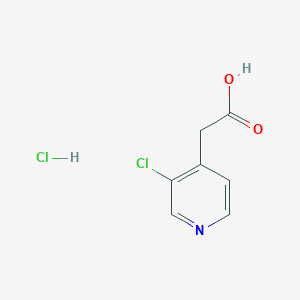


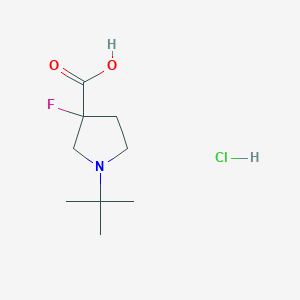
![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid](/img/structure/B1382497.png)

![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B1382499.png)
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)
